NTP42

Description

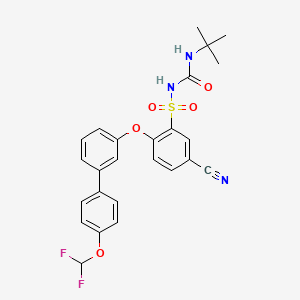

The exact mass of the compound N-(tert-Butylcarbamoyl)-5-cyano-2-((4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)oxy)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-tert-butyl-3-[5-cyano-2-[3-[4-(difluoromethoxy)phenyl]phenoxy]phenyl]sulfonylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23F2N3O5S/c1-25(2,3)29-24(31)30-36(32,33)22-13-16(15-28)7-12-21(22)34-20-6-4-5-18(14-20)17-8-10-19(11-9-17)35-23(26)27/h4-14,23H,1-3H3,(H2,29,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIIKDGPBTPECSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NS(=O)(=O)C1=C(C=CC(=C1)C#N)OC2=CC=CC(=C2)C3=CC=C(C=C3)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F2N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055599-51-2 | |

| Record name | NTP-42 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055599512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NTP-42 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2057H3EG0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

NTP42: A Novel Thromboxane Receptor Antagonist for Pulmonary Hypertension

An In-depth Technical Guide on the Mechanism of Action

Executive Summary

Pulmonary hypertension (PH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death. Current therapeutic strategies primarily focus on vasodilation but often fail to address the underlying complex pathology of the disease. NTP42, a novel, selective antagonist of the thromboxane (B8750289) A2 receptor (TP receptor), has emerged as a promising therapeutic candidate. Preclinical studies have demonstrated its potential to not only mitigate vasoconstriction but also to address key pathological features of pulmonary hypertension, including inflammation, fibrosis, and adverse vascular and cardiac remodeling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies and detailed experimental protocols.

Introduction to Pulmonary Hypertension and the Role of the Thromboxane Pathway

Pulmonary hypertension is a multifactorial disease involving the complex interplay of vasoconstriction, vascular remodeling, inflammation, and thrombosis within the pulmonary circulation.[1][2] The thromboxane A2 (TXA2) signaling pathway is significantly implicated in the pathogenesis of PH.[1][2] TXA2, a potent vasoconstrictor and platelet aggregator, signals through the TP receptor.[1][2] Furthermore, the TP receptor can also be activated by 8-iso-prostaglandin F2α (8-iso-PGF2α), a product of oxidative stress, linking inflammation and vascular dysfunction.[3][4] Elevated levels of TXA2 metabolites have been observed in patients with pulmonary hypertension, underscoring the therapeutic potential of targeting this pathway.[1]

This compound: A Selective Thromboxane Receptor Antagonist

This compound is a highly specific antagonist of the human TP receptor, inhibiting signaling induced by both TXA2 and 8-iso-PGF2α.[3][4] Its selectivity for the TP receptor, with no agonist activity at other prostanoid receptors, minimizes the potential for off-target effects.[3][4] Preclinical and early clinical development have positioned this compound as a potential disease-modifying therapy for pulmonary hypertension and other cardiopulmonary conditions.[3][5][6]

Mechanism of Action of this compound in Pulmonary Hypertension

The therapeutic effects of this compound in pulmonary hypertension are multi-faceted, addressing several key pathophysiological hallmarks of the disease.

Inhibition of Vasoconstriction

By blocking the TP receptor on pulmonary artery smooth muscle cells, this compound directly inhibits the potent vasoconstrictor effects of TXA2 and 8-iso-PGF2α. This leads to a reduction in pulmonary vascular resistance and, consequently, a decrease in pulmonary arterial pressure.

Attenuation of Vascular Remodeling, Inflammation, and Fibrosis

Preclinical studies have demonstrated that this compound is superior to some standard-of-care therapies in reducing pulmonary vascular remodeling, inflammatory cell infiltration, and fibrosis in animal models of pulmonary hypertension.[1][2] This suggests that this compound can interfere with the chronic proliferative and inflammatory processes that drive the progression of the disease.

Cardioprotective Effects and Improved Right Ventricular Function

A critical aspect of the prognosis in pulmonary hypertension is the function of the right ventricle (RV). This compound has been shown to have direct cardioprotective effects, promoting beneficial RV adaptation and improving cardiac function in preclinical models.[5] This includes reducing RV remodeling and promoting beneficial hypertrophy.[5]

Preclinical Efficacy Data

The efficacy of this compound has been evaluated in two well-established rat models of pulmonary hypertension: the monocrotaline (B1676716) (MCT)-induced model and the Sugen/hypoxia (SuHx)-induced model.

Monocrotaline (MCT)-Induced Pulmonary Hypertension Model

In the MCT model, this compound demonstrated significant reductions in key hemodynamic parameters associated with pulmonary hypertension.

Table 1: Hemodynamic Effects of this compound in the Monocrotaline-Induced PH Rat Model

| Treatment Group | Dose | Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | Right Ventricular Systolic Pressure (RVSP) (mmHg) |

| No MCT (Control) | - | ~20 | ~30 |

| MCT Only (Vehicle) | - | ~45 | ~60 |

| MCT + this compound | 0.25 mg/kg BID | ~30 | ~45 |

| MCT + Sildenafil (B151) | 50 mg/kg BID | ~35 | ~50 |

| MCT + Selexipag | 1 mg/kg BID | ~35 | ~50 |

Data are approximate values derived from published studies.[1][2]

Sugen/Hypoxia (SuHx)-Induced Pulmonary Hypertension Model

In the more severe SuHx model, which more closely mimics human pulmonary arterial hypertension, this compound, particularly in combination with sildenafil, showed significant therapeutic benefits.

Table 2: Hemodynamic Effects of this compound in the Sugen/Hypoxia-Induced PH Rat Model

| Treatment Group | Dose | Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | Right Ventricular Systolic Pressure (RVSP) (mmHg) |

| No SuHx (Control) | - | ~20 | ~30 |

| SuHx + Vehicle | - | ~55 | ~70 |

| SuHx + this compound | 0.05 mg/kg BID | Non-significant reduction | Non-significant reduction |

| SuHx + Sildenafil | 50 mg/kg BID | Non-significant reduction | Non-significant reduction |

| SuHx + this compound + Sildenafil | 0.05 mg/kg + 50 mg/kg BID | Significant reduction | Significant reduction |

Data are approximate values derived from published studies. Combined use of this compound and Sildenafil significantly reduced the increases in mPAP and RVSP.[7][8]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Signaling Pathway

The following diagram illustrates the central role of the TP receptor in pulmonary hypertension and the mechanism by which this compound exerts its therapeutic effects.

Caption: this compound blocks the TP receptor, inhibiting pathological signaling.

Experimental Workflow: Monocrotaline-Induced PH Model

The diagram below outlines the typical experimental workflow for evaluating the efficacy of this compound in the MCT-induced rat model of pulmonary hypertension.

Caption: Workflow for the monocrotaline-induced PH model.

Detailed Experimental Protocols

The following are generalized protocols based on published studies for the key experiments cited.

Monocrotaline (MCT)-Induced Pulmonary Hypertension Rat Model

-

Induction of PH: A single subcutaneous injection of monocrotaline (60 mg/kg) is administered to induce pulmonary hypertension.[1][2]

-

Treatment: Treatment with this compound (e.g., 0.25 mg/kg, administered orally twice daily), vehicle, or comparator drugs (e.g., sildenafil 50 mg/kg BID) is initiated 24 hours after MCT injection and continues for 28 days.[1][2]

-

Hemodynamic Assessment: On day 28, rats are anesthetized, and a catheter is inserted into the right jugular vein and advanced into the right ventricle and pulmonary artery to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).[1]

-

Histological Analysis: Following hemodynamic measurements, the heart and lungs are excised. The degree of right ventricular hypertrophy is assessed by measuring the weight ratio of the right ventricle to the left ventricle plus septum (Fulton's Index). Lung tissue sections are stained with hematoxylin (B73222) and eosin (B541160) to assess vascular remodeling, and with specific stains for collagen (e.g., Masson's trichrome) to evaluate fibrosis and for inflammatory cells (e.g., toluidine blue for mast cells).[1]

Sugen/Hypoxia (SuHx)-Induced Pulmonary Hypertension Rat Model

-

Animals: Male Sprague-Dawley rats are often used.

-

Induction of PH: A single subcutaneous injection of Sugen 5416 (20 mg/kg) is administered, followed by exposure to hypoxia (10% O2) for 3 weeks.[7]

-

Treatment: After the 3-week hypoxic period, rats are returned to normoxia, and treatment with this compound (e.g., 0.05 mg/kg, orally twice daily), vehicle, or comparator drugs is initiated and continued for a specified period (e.g., 4 weeks).[7][8]

-

Assessments: Hemodynamic and histological assessments are performed as described for the MCT model.

Conclusion

This compound represents a promising novel therapeutic approach for the treatment of pulmonary hypertension. Its mechanism of action, centered on the selective antagonism of the TP receptor, allows it to address multiple pathological facets of the disease, including vasoconstriction, inflammation, fibrosis, and adverse cardiovascular remodeling. The robust preclinical data, demonstrating significant efficacy in well-established animal models, strongly support its continued clinical development. The potential for both monotherapy and combination therapy with existing standards of care further highlights the promise of this compound in improving outcomes for patients with this devastating disease.

References

- 1. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial [frontiersin.org]

- 4. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The thromboxane receptor antagonist this compound promotes beneficial adaptation and preserves cardiac function in experimental models of right heart overload - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atxatherapeutics.com [atxatherapeutics.com]

- 7. Efficacy of the thromboxane receptor antagonist this compound alone, or in combination with sildenafil, in the sugen/hypoxia-induced model of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

NTP42: A Technical Overview of Thromboxane Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NTP42 is a novel, potent, and selective antagonist of the thromboxane (B8750289) prostanoid receptor (TP), currently under clinical development for the treatment of cardiopulmonary diseases, most notably pulmonary arterial hypertension (PAH).[1][2] Signaling through the TP by agonists such as thromboxane A2 (TXA2) and the isoprostane 8-iso-prostaglandin F2α (8-iso-PGF2α) is implicated in a range of pathophysiological processes including vasoconstriction, platelet aggregation, inflammation, fibrosis, and cellular proliferation.[1][2] this compound effectively inhibits these signaling pathways, demonstrating significant therapeutic potential in preclinical models of PAH and right heart overload by attenuating key disease hallmarks.[3][4] A first-in-human Phase I clinical trial has established a favorable safety, tolerability, and pharmacokinetic profile for this compound.[2][5] This document provides an in-depth technical guide on the core pharmacology of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound functions as a competitive antagonist of the thromboxane receptor (TP), effectively blocking the signaling cascades initiated by the binding of endogenous ligands like TXA2 and 8-iso-PGF2α.[2][6] The TP is a G-protein coupled receptor, and its activation leads to a cascade of intracellular events that contribute to the pathophysiology of diseases like PAH.[1] These include potent vasoconstriction, smooth muscle cell proliferation, inflammation, and fibrosis.[1][7] this compound has been shown to be a highly potent antagonist of both TPα and TPβ isoforms of the human TP.[3] By blocking these receptors, this compound mitigates the downstream effects of TP activation, leading to reduced pulmonary artery pressure, attenuated vascular remodeling, and improved cardiac function in preclinical models.[3][8] Furthermore, this compound has demonstrated a cardioprotective effect, promoting beneficial adaptation of the right ventricle in the face of pressure overload.[4]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Assay | Species | Agonist | IC50 | Reference |

| Calcium Mobilization | Human | U46619 | 8.86 nM | [3] |

| Platelet Aggregation | Human | U46619 | 10.6 nM | [3] |

| Calcium Mobilization | Rat | U46619 | 1.91 µM | [3] |

| Platelet Aggregation (ex vivo) | Rat | U46619 | 3.2 µM | [3] |

| TP-mediated [Ca2+] mobilization | Not Specified | U46619 | 3.278 nM | [9] |

Table 2: Phase I Clinical Trial Data for this compound:KVA4 (oral formulation)

| Study Part | Dosing | Key Findings | Reference |

| Single Ascending Dose (SAD) | 0.25 mg - 243 mg | Safe and well-tolerated.[5] | [5][10] |

| Food Effect | 9 mg (with high-fat breakfast) | Can be taken with or without food.[5][10] | [5][10] |

| Multiple Ascending Dose (MAD) | 15 mg - 135 mg (once daily for 7 days) | Safe and well-tolerated; no accumulation on repeat dosing.[5][10] | [5][10] |

| Pharmacokinetics | N/A | Rapidly absorbed with a half-life (T1/2) of 18.7 h, suitable for once-daily dosing.[10] | [10] |

| Pharmacodynamics | ≥1 mg | Complete and sustained inhibition of U46619-induced platelet aggregation.[2] | [2] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Thromboxane Receptor (TP) Activation and this compound Antagonism

Caption: Thromboxane Receptor (TP) signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation of this compound in PAH Models

Caption: Workflow of preclinical studies evaluating this compound in rat models of PAH.

Experimental Protocols

Monocrotaline (B1676716) (MCT)-Induced PAH Model in Rats

-

Animal Model: Male Sprague-Dawley or Wistar-Kyoto rats are used.[4][11]

-

Induction of PAH: A single subcutaneous injection of monocrotaline (60 mg/kg) is administered to induce PAH.[4][11]

-

Treatment: Treatment with this compound (e.g., 0.25 mg/kg or 1 mg/kg, administered orally twice daily), placebo, or standard-of-care drugs (such as Sildenafil 50 mg/kg, Macitentan 30 mg/kg, Selexipag 1 mg/kg, or Riociguat 5 mg/kg) is initiated, for instance, 24 hours or 7 days post-MCT injection and continues for a specified period (e.g., 28 days).[4][9][11]

-

Assessments:

-

Hemodynamics: Mean pulmonary arterial pressure (mPAP) and right ventricular systolic pressure (RSVP) are measured.[7][8]

-

Right Ventricular Hypertrophy: The ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton Index) is determined.

-

Histopathology: Lung and heart tissues are collected for histological analysis to assess pulmonary vascular remodeling, inflammation (e.g., mast cell infiltration), and fibrosis.[7][11]

-

Sugen/Hypoxia (SuHx)-Induced PAH Model in Rats

-

Animal Model: Rats are used for this model.[12]

-

Induction of PAH: PAH is induced by a single subcutaneous injection of Sugen 5416 (a VEGF receptor inhibitor) followed by exposure to hypoxia (e.g., 10% O2) for a period such as 21 days.[12]

-

Treatment: Following the induction period, animals are returned to normoxia and treated orally twice daily with this compound, a vehicle control, or combination therapies (e.g., this compound with Sildenafil) for a duration like 28 days.[12]

-

Assessments: Similar to the MCT model, assessments include hemodynamics, right ventricular hypertrophy, and histopathological analysis of the pulmonary vasculature and right ventricle.[12]

Pulmonary Artery Banding (PAB) Model

-

Animal Model: This surgical model is used to induce right ventricular pressure overload.[4]

-

Procedure: The pulmonary artery is surgically constricted (banded) to create a mechanical obstruction to blood flow from the right ventricle.[4]

-

Treatment: Post-surgery (e.g., on day 2), oral treatment with this compound:KVA4 (e.g., 1 mg/kg twice daily), placebo, or a comparator drug is initiated and continued for a set period (e.g., until day 27).[4]

-

Assessments: The primary focus is on cardiac adaptation and function, including right ventricular geometries, contractility, stiffness, and ejection fraction.[4][13]

In Vitro Calcium Mobilization Assay

-

Cell Lines: Cell lines stably over-expressing the human TP receptor are used.[3]

-

Procedure:

-

Cells are loaded with a calcium-sensitive fluorescent dye.

-

Cells are pre-incubated with varying concentrations of this compound.

-

The TP agonist U46619 is added to stimulate the receptor.

-

The change in intracellular calcium concentration is measured using a fluorometer.

-

The IC50 value is calculated as the concentration of this compound that inhibits 50% of the maximal response to U46619.[3]

-

Ex Vivo Platelet Aggregation Assay

-

Sample Collection: Whole blood is collected from human volunteers or animals.[3]

-

Procedure:

-

Platelet-rich plasma (PRP) is prepared by centrifugation.

-

The ability of platelets to aggregate in response to an agonist (e.g., U46619 or ADP) is measured using an aggregometer, which detects changes in light transmission through the PRP sample as platelets clump together.[2][5]

-

To assess the effect of this compound, blood is drawn at various time points after drug administration, and the inhibition of agonist-induced aggregation is quantified.[2]

-

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action as a thromboxane receptor antagonist. Extensive preclinical data has demonstrated its efficacy in attenuating multiple key pathological features of pulmonary arterial hypertension and right ventricular dysfunction.[12][13] The successful completion of a Phase I clinical trial has confirmed its safety and tolerability in humans, paving the way for further clinical development.[2][14] The data presented in this whitepaper underscores the potential of this compound as a novel, disease-modifying therapy for cardiopulmonary diseases with significant unmet medical needs.

References

- 1. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial [frontiersin.org]

- 3. Frontiers | The thromboxane receptor antagonist this compound promotes beneficial adaptation and preserves cardiac function in experimental models of right heart overload [frontiersin.org]

- 4. The thromboxane receptor antagonist this compound promotes beneficial adaptation and preserves cardiac function in experimental models of right heart overload - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atxatherapeutics.com [atxatherapeutics.com]

- 6. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. atxatherapeutics.com [atxatherapeutics.com]

- 13. atxatherapeutics.com [atxatherapeutics.com]

- 14. atxatherapeutics.com [atxatherapeutics.com]

NTP42 in Cardiopulmonary Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NTP42 is a novel, potent, and specific antagonist of the thromboxane (B8750289) prostanoid receptor (TP).[1][2] It is currently under clinical development for the treatment of cardiopulmonary diseases, most notably pulmonary arterial hypertension (PAH).[1][2][3] This technical guide provides an in-depth overview of the role of this compound in preclinical models of cardiopulmonary disease, focusing on its mechanism of action, efficacy data, and the experimental protocols used to evaluate its therapeutic potential.

Mechanism of Action: Thromboxane Receptor Antagonism

This compound exerts its therapeutic effects by inhibiting signaling through the TP receptor.[1] This receptor is activated by two key ligands: thromboxane A2 (TXA2) and the isoprostane 8-iso-prostaglandin F2α (8-iso-PGF2α).[1][3] Both are implicated in the pathophysiology of PAH and other cardiopulmonary conditions.[3][4]

TXA2 is a potent vasoconstrictor and mediator of platelet aggregation.[1][2] It also exhibits pro-mitogenic, pro-inflammatory, and pro-fibrotic properties.[1][2] By blocking the TP receptor, this compound effectively counteracts these detrimental effects, addressing multiple facets of cardiopulmonary disease.[1]

Signaling Pathway of Thromboxane Receptor (TP) Activation and this compound Inhibition

Caption: this compound blocks the TP receptor, preventing downstream signaling that leads to cardiopulmonary pathophysiology.

Preclinical Efficacy in Cardiopulmonary Disease Models

This compound, particularly its oral formulation this compound:KVA4, has demonstrated significant efficacy in various preclinical models of PAH and right heart overload.[5][6] These studies highlight its potential to not only alleviate pulmonary pathologies but also to exert direct cardioprotective effects.[5][7]

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from preclinical studies evaluating this compound in different animal models.

Table 1: Efficacy of this compound in the Monocrotaline (B1676716) (MCT)-Induced PAH Rat Model

| Parameter | Control (No MCT) | MCT + Vehicle | MCT + this compound | MCT + Sildenafil | MCT + Selexipag |

| Mean Pulmonary Arterial Pressure (mPAP, mmHg) | ~20 | ~45 | ~30 | ~32 | ~35 |

| Right Ventricular Systolic Pressure (RVSP, mmHg) | ~25 | ~60 | ~40 | ~45 | ~48 |

| Fulton's Index (RV/LV+S) | ~0.25 | ~0.55 | ~0.35 | ~0.40 | ~0.42 |

| Pulmonary Vascular Remodeling (% medial wall thickness) | ~15 | ~35 | ~20 | ~25 | ~28 |

| Mast Cell Infiltration (cells/mm²) | Low | High | Significantly Reduced | Reduced | Reduced |

| Pulmonary Fibrosis (Collagen deposition) | Low | High | Significantly Reduced | Not Significantly Reduced | Not Significantly Reduced |

*Statistically significant improvement compared to MCT + Vehicle group. Data are approximated from graphical representations in cited literature.[1][2][8]

Table 2: Efficacy of this compound in the Sugen/Hypoxia (SuHx)-Induced PAH Rat Model

| Parameter | Vehicle | This compound (0.05 mg/kg) | Sildenafil (50 mg/kg) | This compound + Sildenafil |

| Mean Pulmonary Arterial Pressure (mPAP, mmHg) Change | Increase | Non-significant Reduction | Non-significant Reduction | Significant Reduction |

| Right Ventricular Systolic Pressure (RVSP, mmHg) Change | Increase | Non-significant Reduction | Non-significant Reduction | Significant Reduction |

| Right Ventricular Hypertrophy | Increased | Significant Benefit | Significant Benefit | Greater Benefit |

| Pulmonary Vessel Remodeling | Increased | Significant Benefit | Significant Benefit | Greater Benefit |

*Statistically significant improvement compared to vehicle or monotherapy.[9][10]

Table 3: Efficacy of this compound:KVA4 in the Pulmonary Artery Banding (PAB) Model of Right Heart Overload

| Parameter | Sham | PAB + Vehicle | PAB + this compound:KVA4 |

| Right Ventricular Ejection Fraction | Normal | Decreased | Significantly Increased * |

| Right Ventricular Geometries | Normal | Abnormal | Improved |

| Right Ventricular Contractility | Normal | Impaired | Improved |

| Right Ventricular Stiffness | Normal | Increased | Normalized |

| Cellular Hypertrophy | Normal | Increased | Decreased |

| Vascularization | Normal | Decreased | Increased |

*Statistically significant improvement compared to PAB + Vehicle group.[5][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used in the evaluation of this compound.

Monocrotaline (MCT)-Induced PAH Model

This model is widely used to induce PAH in rodents, characterized by pulmonary vascular remodeling and right ventricular hypertrophy.[1][5]

-

Animal Model: Male Wistar-Kyoto rats are typically used.[2]

-

Induction of PAH: A single subcutaneous injection of monocrotaline (60 mg/kg) is administered.[2]

-

Treatment:

-

Treatment is often initiated on Day 1 post-MCT injection and continues for a specified period (e.g., 28 days).[8]

-

This compound is administered orally, typically twice daily (e.g., 0.25 mg/kg).[8]

-

Control groups include a vehicle-treated group and comparator groups treated with standard-of-care drugs like Sildenafil (e.g., 50 mg/kg, BID, p.o.) or Selexipag (e.g., 1 mg/kg, BID, p.o.).[8]

-

-

Endpoint Analysis:

-

Hemodynamics: At the end of the study, animals are anesthetized, and right heart catheterization is performed to measure mPAP and RVSP.[1][2]

-

Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle plus septum (LV+S). The ratio of the weights (RV/LV+S) is calculated to determine the Fulton's Index.[5][8]

-

Histology: Lung and heart tissues are collected, fixed, and sectioned for histological analysis to assess pulmonary vascular remodeling, inflammation (e.g., mast cell infiltration), and fibrosis (e.g., collagen deposition).[1][2]

-

Sugen/Hypoxia (SuHx)-Induced PAH Model

This model is considered to more closely mimic the pathology of human PAH, including the formation of plexiform lesions.[9][10]

-

Animal Model: Rats are commonly used.

-

Induction of PAH:

-

Treatment:

-

Following the induction phase, animals are returned to normoxia and treated for a specified duration (e.g., 28 days).[10]

-

Treatments include vehicle, this compound monotherapy (e.g., 0.05 mg/kg, BID, p.o.), Sildenafil monotherapy (e.g., 50 mg/kg, BID, p.o.), and a combination of this compound and Sildenafil.[10]

-

-

Endpoint Analysis: Similar hemodynamic and histological assessments as in the MCT model are performed.[9][10]

Experimental Workflow: PAH Models

Caption: Workflow for the Monocrotaline (MCT) and Sugen/Hypoxia (SuHx) induced PAH models.

Pulmonary Artery Banding (PAB) Model

This is a surgical model that induces right ventricular pressure overload independent of pulmonary vascular disease, allowing for the direct assessment of a drug's effects on the right ventricle.[4][5]

-

Animal Model: Rodents are used.

-

Surgical Procedure:

-

Animals are anesthetized and ventilated.

-

A thoracotomy is performed to expose the main pulmonary artery.

-

A ligature is placed around the pulmonary artery and tightened to a specific degree to create a consistent level of pressure overload on the right ventricle.

-

-

Treatment: Following a recovery period, animals are treated with this compound:KVA4 or vehicle.[5]

-

Endpoint Analysis:

Clinical Development and Future Directions

This compound has successfully completed a Phase I first-in-human clinical trial, where it was found to be safe and well-tolerated in healthy male volunteers.[3][11][12] The oral formulation, this compound:KVA4, demonstrated favorable pharmacokinetic and pharmacodynamic profiles, supporting its potential for once-daily dosing.[3][11][12]

The compelling preclinical data, demonstrating efficacy across multiple hallmarks of PAH and direct cardioprotective effects, strongly supports the continued clinical development of this compound for PAH and potentially other related cardiopulmonary diseases with unmet medical needs.[3][5][13] Future studies will likely investigate the efficacy of this compound in combination with other standard-of-care therapies and explore its potential in broader cardiovascular indications.[9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial [frontiersin.org]

- 4. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The thromboxane receptor antagonist this compound promotes beneficial adaptation and preserves cardiac function in experimental models of right heart overload - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atxatherapeutics.com [atxatherapeutics.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. atxatherapeutics.com [atxatherapeutics.com]

- 10. Efficacy of the thromboxane receptor antagonist this compound alone, or in combination with sildenafil, in the sugen/hypoxia-induced model of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. atxatherapeutics.com [atxatherapeutics.com]

- 12. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. atxatherapeutics.com [atxatherapeutics.com]

An In-depth Technical Guide to the Signaling Pathway Targeted by NTP42

For Researchers, Scientists, and Drug Development Professionals

Introduction

NTP42 is a novel, potent, and selective antagonist of the Thromboxane (B8750289) A2 receptor (TP), a key player in a signaling pathway implicated in a variety of pathophysiological processes, most notably pulmonary arterial hypertension (PAH).[1][2] This technical guide provides a comprehensive overview of the TP signaling pathway, the mechanism of action of this compound, and the experimental methodologies used to characterize its effects. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting this pathway.

The Thromboxane A2 Receptor (TP) Signaling Pathway

The TP receptor is a G-protein coupled receptor (GPCR) that mediates the biological effects of its primary ligand, thromboxane A2 (TXA2), as well as other ligands like the isoprostane 8-iso-prostaglandin F2α.[1][2] In humans, the TP receptor exists as two distinct isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[3][4] While both isoforms are widely expressed, TPα is the predominant form in platelets.[5] this compound has been shown to be a highly potent antagonist of both human TPα and TPβ isoforms.[6]

Activation of the TP receptor initiates a cascade of intracellular events through its coupling with at least two major G-protein families: Gq and G13.

Gq-Mediated Signaling

The coupling of the activated TP receptor to Gq proteins leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ is a critical signal for a variety of cellular responses, including smooth muscle contraction and platelet aggregation.[7]

-

DAG activates protein kinase C (PKC), which phosphorylates a multitude of downstream target proteins, further contributing to cellular activation.

G13-Mediated Signaling

The TP receptor also couples to G13 proteins, which activates the RhoA signaling pathway. This pathway is crucial for the regulation of the actin cytoskeleton and is involved in processes such as cell shape change, migration, and smooth muscle contraction. The key steps in this pathway are:

-

RhoA Activation: Activated G13 stimulates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA by promoting the exchange of GDP for GTP.

-

ROCK Activation: GTP-bound RhoA activates Rho-associated coiled-coil containing protein kinase (ROCK).

-

Downstream Effects: ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of the myosin light chain and promoting smooth muscle contraction. ROCK also influences the actin cytoskeleton through the phosphorylation of LIM kinase 2 (LIMK2).[8][9]

The antagonism of these signaling pathways by this compound forms the basis of its therapeutic potential in diseases like PAH, where vasoconstriction, vascular remodeling, inflammation, and thrombosis are key pathological features.[1][2]

Quantitative Data on this compound

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from preclinical studies.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 3.278 nM | Antagonism of TP-mediated Ca2+ mobilization stimulated by U46619 | MedchemExpress Data Sheet |

| IC50 (Human TPβ) | 8.86 ± 3.07 nM | Antagonism of Ca2+ mobilization in HEK293 cells stimulated with U46619 | [1] |

| IC50 (Human TPβ) | 8.04 ± 3.74 nM | Antagonism of Ca2+ mobilization in HEK293 cells stimulated with 8-iso-PGF2α | [1] |

| IC50 (Human Platelets) | 10.6 ± 1.7 nM | Antagonism of U46619-induced platelet aggregation | [1] |

| Preclinical Model | Parameter Measured | Effect of this compound (0.25 mg/kg BID) | Reference |

| Monocrotaline (MCT)-induced PAH in rats | Mean Pulmonary Arterial Pressure (mPAP) | Significant reduction, comparable to sildenafil (B151) and selexipag | [1][10] |

| Right Ventricular Systolic Pressure (RVSP) | Significant reduction, comparable to sildenafil and selexipag | [1][10] | |

| Pulmonary Vascular Remodeling | Superior reduction compared to sildenafil and selexipag | [1][10] | |

| Inflammatory Mast Cell Infiltration | Superior reduction compared to sildenafil and selexipag | [1][10] | |

| Pulmonary Fibrosis | Superior reduction compared to sildenafil and selexipag | [1][10] | |

| Sugen/Hypoxia-induced PAH in rats | mPAP and RVSP | Non-significant reduction as monotherapy; significant reduction in combination with sildenafil | [11] |

| Right Ventricular Hypertrophy and Fibrosis | Significant benefit as monotherapy; greater benefit in combination with sildenafil | [11] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) in Rats

This is a widely used and reproducible model for inducing PAH.

Materials:

-

Male Wistar-Kyoto rats

-

Monocrotaline (MCT)

-

Vehicle for this compound and other drugs (e.g., 0.5% hydroxypropylmethyl cellulose (B213188) + 1.3% polyethylene (B3416737) glycol 400)

-

Anesthesia (e.g., isoflurane)

-

Equipment for subcutaneous injections

-

Equipment for hemodynamic measurements (e.g., pressure transducer catheter)

-

Histology equipment and reagents (formalin, paraffin, hematoxylin (B73222) and eosin (B541160) stain, etc.)

Protocol:

-

PAH Induction: Induce PAH in rats with a single subcutaneous injection of MCT (60 mg/kg).

-

Treatment Groups: Randomly assign animals to different treatment groups:

-

No MCT (Control)

-

MCT + Vehicle

-

MCT + this compound (e.g., 0.25 mg/kg, administered orally twice daily)

-

MCT + Standard-of-care drugs (e.g., Sildenafil 50 mg/kg BID, Selexipag 1 mg/kg BID)

-

-

Treatment Period: Initiate drug treatment 24 hours post-MCT injection and continue for 28 days.

-

Hemodynamic Assessment: At the end of the treatment period, anesthetize the rats and measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization.

-

Histological Analysis:

-

Euthanize the animals and excise the heart and lungs.

-

Calculate the Fulton index (ratio of right ventricle weight to left ventricle plus septum weight) as a measure of right ventricular hypertrophy.

-

Fix the lung tissue in 10% buffered formalin, embed in paraffin, and section.

-

Stain sections with hematoxylin and eosin (H&E) to assess pulmonary vascular remodeling.

-

Perform specific staining for inflammatory cells (e.g., mast cells) and fibrosis (e.g., Masson's trichrome or Sirius Red).

-

-

Quantitative Analysis: Quantify the degree of vascular remodeling, inflammation, and fibrosis using morphometric analysis software.

U46619-Induced Platelet Aggregation Assay

This assay is used to assess the inhibitory effect of this compound on platelet aggregation.

Materials:

-

Human blood from healthy, consenting donors

-

Anticoagulant (e.g., 3.2% sodium citrate)

-

U46619 (a stable TXA2 mimetic)

-

This compound

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Aggregometer

Protocol:

-

PRP Preparation: Collect whole blood into tubes containing sodium citrate. Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Assay Procedure:

-

Pre-warm the PRP samples to 37°C.

-

Add a specific concentration of this compound or vehicle to the PRP and incubate for a defined period.

-

Place the PRP sample in the aggregometer and establish a baseline reading.

-

Add U46619 to induce platelet aggregation.

-

Record the change in light transmittance over time, which is proportional to the degree of platelet aggregation.

-

-

Data Analysis: Calculate the percentage of platelet aggregation and determine the IC50 value of this compound by testing a range of concentrations.

Visualizations

Signaling Pathway Diagrams

Caption: Overview of the Thromboxane A2 Receptor (TP) signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the preclinical evaluation of this compound.

References

- 1. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The thromboxane receptor antagonist this compound promotes beneficial adaptation and preserves cardiac function in experimental models of right heart overload - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thromboxane A2 receptor activation via Gα13-RhoA/C-ROCK-LIMK2-dependent signal transduction inhibits angiogenic sprouting of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Preclinical Efficacy of NTP42: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the efficacy of NTP42, a novel, selective antagonist of the thromboxane (B8750289) prostanoid (TP) receptor. The data herein is collated from a series of in vivo and ex vivo studies demonstrating the therapeutic potential of this compound in cardiopulmonary diseases, with a primary focus on Pulmonary Arterial Hypertension (PAH).

Core Mechanism of Action

This compound exerts its therapeutic effects by antagonizing the TP receptor, a key component in signaling pathways mediated by thromboxane A2 (TXA2) and the isoprostane 8-iso-prostaglandin F2α.[1][2] Activation of the TP receptor is implicated in a multitude of pathological processes relevant to PAH, including vasoconstriction, platelet aggregation, inflammation, fibrosis, and smooth muscle proliferation.[1][2] By blocking this receptor, this compound aims to mitigate these downstream effects, offering a multi-faceted approach to treating PAH.

In Vivo Efficacy in Pulmonary Arterial Hypertension Models

The preclinical efficacy of this compound has been evaluated in two well-established rat models of PAH: the monocrotaline (B1676716) (MCT)-induced model and the Sugen/hypoxia (SuHx)-induced model. A third model, the pulmonary artery banding (PAB) model, was utilized to specifically investigate the direct effects of this compound on right ventricular (RV) dysfunction.[3][4]

Monocrotaline (MCT)-Induced PAH Model

In the MCT-induced PAH rat model, a single subcutaneous injection of monocrotaline (60 mg/kg) is administered to induce the disease pathology.[2][5] Treatment with this compound, administered orally, has demonstrated significant improvements in cardiopulmonary hemodynamics, pulmonary vascular remodeling, inflammation, and fibrosis, often comparable or superior to standard-of-care therapies such as Sildenafil and Selexipag.[2][5]

Experimental Protocol: Monocrotaline (MCT)-Induced PAH Model

-

Animal Model: Male Wistar-Kyoto rats are used for this model.[2][5]

-

Disease Induction: A single subcutaneous injection of monocrotaline (60 mg/kg) is administered to induce PAH.[2][5]

-

Treatment Groups: Animals are typically divided into the following groups:

-

Treatment Duration: A 28-day treatment period is initiated within 24 hours post-MCT injection.[2][5]

-

Efficacy Endpoints: Key parameters evaluated include:

-

Mean pulmonary arterial pressure (mPAP)

-

Right ventricular systolic pressure (RVSP)

-

Pulmonary vascular remodeling (histological analysis)

-

Inflammatory mast cell infiltration

-

Fibrosis

-

Quantitative Data from the MCT-Induced PAH Model

| Parameter | MCT Only | MCT + this compound (0.25 mg/kg BID) | MCT + Sildenafil (50 mg/kg BID) | MCT + Selexipag (1 mg/kg BID) |

| Hemodynamics | ||||

| Mean Pulmonary Arterial Pressure (mPAP) | Increased | Reduced, comparable to Sildenafil and Selexipag[2][5] | Reduced[2][5] | Reduced[2][5] |

| Right Ventricular Systolic Pressure (RVSP) | Increased | Reduced, comparable to Sildenafil and Selexipag[2][5] | Reduced[2][5] | Reduced[2][5] |

| Histopathology | ||||

| Pulmonary Vascular Remodeling | Severe | Significantly reduced, superior to Sildenafil and Selexipag[2][5] | Reduced[2][5] | Reduced[2][5] |

| Inflammatory Mast Cell Infiltration | Increased | Significantly reduced, superior to Sildenafil and Selexipag[2][5] | Reduced[2][5] | Reduced[2][5] |

| Fibrosis | Increased | Significantly reduced, superior to Sildenafil and Selexipag[2][5] | Reduced[2][5] | Reduced[2][5] |

Sugen/Hypoxia (SuHx)-Induced PAH Model

The SuHx-induced PAH model in rats involves an initial injection of Sugen 5416 followed by a period of hypoxia, which more closely mimics the pathology of human PAH. In this more severe model, this compound has been evaluated both as a monotherapy and in combination with Sildenafil.[6][7]

Experimental Protocol: Sugen/Hypoxia (SuHx)-Induced PAH Model

-

Disease Induction: PAH is induced by a single injection of Sugen 5416 followed by 21 days of exposure to hypoxia.[6][7]

-

Treatment Groups: Following disease induction, animals are treated for 28 days with one of the following regimens:

-

Efficacy Endpoints:

-

Mean pulmonary arterial pressure (mPAP)

-

Right ventricular systolic pressure (RVSP)

-

Pulmonary vessel remodeling

-

Right ventricular hypertrophy and fibrosis

-

Quantitative Data from the SuHx-Induced PAH Model

| Parameter | Vehicle | This compound (0.05 mg/kg) Monotherapy | Sildenafil (50 mg/kg) Monotherapy | This compound + Sildenafil Combination |

| Hemodynamics | ||||

| Mean Pulmonary Arterial Pressure (mPAP) | Increased | Non-significant reduction[7] | Non-significant reduction[7] | Significant reduction[7] |

| Right Ventricular Systolic Pressure (RVSP) | Increased | Non-significant reduction[7] | Non-significant reduction[7] | Significant reduction[7] |

| Histopathology | ||||

| Pulmonary Vessel Remodeling | Severe | Significant benefit[6] | Significant benefit[6] | Greater benefit than either monotherapy[6] |

| Right Ventricular Hypertrophy | Severe | Significant benefit[6] | Significant benefit[6] | Greater benefit than either monotherapy[6] |

| Right Ventricular Fibrosis | Severe | Significant benefit[6] | Significant benefit[6] | Greater benefit than either monotherapy[6] |

Pulmonary Artery Banding (PAB) Model

To isolate the direct effects of this compound on the right ventricle, a PAB model of RV pressure overload was employed. This model helps to understand the cardioprotective effects of the drug independent of its actions on the pulmonary vasculature.[3][4] The novel oral formulation, this compound:KVA4, was evaluated in this model and demonstrated the ability to improve RV geometry and contractility, normalize RV stiffness, and significantly increase RV ejection fraction.[3][4] In both the MCT and PAB models, this compound:KVA4 promoted beneficial RV adaptation by decreasing cellular hypertrophy and increasing vascularization.[3][4]

Ex Vivo Platelet Aggregation Data

The functional antagonism of the TP receptor by this compound was confirmed through ex vivo platelet aggregation assays. In a Phase I clinical trial in healthy subjects, the IC50 of this compound for the inhibition of U46619-induced aggregation of human platelets was determined to be 9.9 nM.[3] At doses of 1 mg and higher, this compound resulted in complete and sustained inhibition of thromboxane-induced platelet aggregation.[8][9]

Visualizing the Core Concepts

This compound Mechanism of Action

Caption: this compound blocks the TP receptor, inhibiting pathological signaling.

Experimental Workflow for In Vivo PAH Models

Caption: Generalized workflow for preclinical PAH efficacy studies.

Summary of Preclinical Findings

The preclinical data for this compound consistently demonstrates its potential as a novel therapeutic for PAH. Key findings include:

-

Potent TP Receptor Antagonism: this compound effectively blocks the TP receptor, as evidenced by ex vivo platelet aggregation assays.[3]

-

Broad Spectrum of Activity: In the MCT-induced PAH model, this compound demonstrated efficacy in reducing pulmonary arterial pressure, vascular remodeling, inflammation, and fibrosis.[2][5]

-

Superiority to Standard of Care: In the MCT model, this compound was superior to both Sildenafil and Selexipag in reducing pulmonary vascular remodeling, inflammation, and fibrosis.[2][5]

-

Synergistic Effects in Combination Therapy: In the more severe SuHx model, combination therapy of this compound and Sildenafil showed a greater benefit in improving hemodynamics and histopathological outcomes compared to either drug alone.[6][7]

-

Direct Cardioprotective Effects: Studies in the PAB model indicate that this compound has direct beneficial effects on the right ventricle, promoting adaptive remodeling and improving cardiac function.[3][4]

These compelling preclinical results have supported the continued clinical development of this compound for cardiopulmonary diseases with unmet medical needs.[8] The novel oral formulation, this compound:KVA4, has been shown to be safe and well-tolerated in a Phase I clinical trial, with favorable pharmacokinetic and pharmacodynamic profiles.[8][9]

References

- 1. atxatherapeutics.com [atxatherapeutics.com]

- 2. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The thromboxane receptor antagonist this compound promotes beneficial adaptation and preserves cardiac function in experimental models of right heart overload - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atxatherapeutics.com [atxatherapeutics.com]

- 5. atxatherapeutics.com [atxatherapeutics.com]

- 6. atxatherapeutics.com [atxatherapeutics.com]

- 7. Efficacy of the thromboxane receptor antagonist this compound alone, or in combination with sildenafil, in the sugen/hypoxia-induced model of pulmonary arterial hypertension [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atxatherapeutics.com [atxatherapeutics.com]

In-Depth Technical Guide to the Molecular Targets of NTP42

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NTP42 is a novel, potent, and highly selective antagonist of the thromboxane (B8750289) A2 receptor (TP), a key player in the pathophysiology of a range of cardiopulmonary diseases, most notably pulmonary arterial hypertension (PAH).[1][2] This technical guide provides a comprehensive overview of the molecular targets of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and providing detailed experimental protocols. This compound effectively blocks signaling mediated by both thromboxane A2 (TXA2) and the isoprostane 8-iso-prostaglandin F2α (8-iso-PGF2α), which are implicated in vasoconstriction, vascular remodeling, inflammation, and fibrosis.[3][4] Preclinical studies in established animal models of PAH demonstrate that this compound attenuates key disease hallmarks, including elevated pulmonary artery pressure, right ventricular hypertrophy, and pulmonary vascular remodeling.[1][5] A first-in-human Phase I clinical trial has established the safety, tolerability, and favorable pharmacokinetic and pharmacodynamic profile of an oral formulation of this compound (this compound:KVA4).[3][6][7]

Molecular Target: The Thromboxane A2 Receptor (TP)

The primary molecular target of this compound is the thromboxane A2 receptor, also known as the prostanoid TP receptor.[1][2] The TP is a member of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[8] There are two main isoforms of the human TP, TPα and TPβ, which arise from alternative splicing of the same gene.[8] this compound has been shown to be a potent antagonist at both isoforms.[1]

In Vitro Pharmacology

This compound demonstrates high-affinity binding and potent antagonism of the TP receptor. In vitro studies have quantified its inhibitory activity.

| Parameter | Value | Assay Description | Reference |

| IC50 | 3.278 nM | Antagonism of TP-mediated intracellular Ca2+ mobilization in HEK293 cells stimulated with the TP agonist U46619. | [9] |

| IC50 | 9.9 nM | Inhibition of U46619-induced human platelet aggregation ex vivo. | [10] |

This compound is highly selective for the TP receptor and does not exhibit agonist or antagonist activity at other prostanoid receptors.[3][4] This selectivity is a key advantage, minimizing off-target effects.

Mechanism of Action and Signaling Pathways

Activation of the TP receptor by its endogenous ligands, TXA2 and 8-iso-PGF2α, triggers a cascade of intracellular signaling events that contribute to the pathophysiology of PAH.[3][4] this compound exerts its therapeutic effects by blocking these signaling pathways.

The TP receptor couples to at least two major G-protein families: Gq and G13.[11][12][13]

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). Increased cytosolic Ca2+ in smooth muscle cells contributes to vasoconstriction.[11][14]

-

G13 Pathway: Coupling to G13 activates the RhoA/Rho-kinase (ROCK) signaling pathway.[11] This pathway plays a crucial role in smooth muscle contraction, cell proliferation, and fibrosis, all of which are key features of vascular remodeling in PAH.[15][16]

By antagonizing the TP receptor, this compound effectively inhibits both the Gq-mediated increase in intracellular calcium and the G13-mediated activation of the RhoA/ROCK pathway.

Signaling Pathway of the Thromboxane A2 Receptor and this compound Inhibition

References

- 1. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy of the thromboxane receptor antagonist this compound alone, or in combination with sildenafil, in the sugen/hypoxia-induced model of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial [frontiersin.org]

- 7. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The thromboxane receptor antagonist this compound promotes beneficial adaptation and preserves cardiac function in experimental models of right heart overload - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 12. The G protein coupled to the thromboxane A2 receptor in human platelets is a member of the novel Gq family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

NTP42 and its Effect on Vascular Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular remodeling, a complex process involving structural and functional changes in blood vessels, is a hallmark of various cardiovascular diseases, including pulmonary arterial hypertension (PAH). NTP42, a novel, selective antagonist of the thromboxane (B8750289) A2 receptor (TP), has emerged as a promising therapeutic agent targeting the pathological vascular remodeling observed in PAH. This technical guide provides an in-depth overview of the core scientific findings related to this compound's mechanism of action and its effects on vascular remodeling. It includes a summary of key quantitative data from preclinical studies, detailed experimental protocols for the primary animal models utilized, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and Vascular Remodeling

Vascular remodeling refers to the alterations in the size, structure, and cellular composition of blood vessel walls in response to hemodynamic stimuli or injury. In the context of pulmonary arterial hypertension, this process leads to narrowing and stiffening of the pulmonary arteries, increased pulmonary vascular resistance, and ultimately, right ventricular failure. Key features of this pathological remodeling include increased proliferation and migration of pulmonary artery smooth muscle cells (PASMCs), endothelial dysfunction, inflammation, and excessive deposition of extracellular matrix components, leading to fibrosis.[1]

Thromboxane A2 (TXA2) is a potent vasoconstrictor and a key mediator of platelet aggregation.[2] It exerts its effects by binding to the thromboxane A2 receptor (TP), a G-protein coupled receptor found on various cell types, including platelets and vascular smooth muscle cells.[3][4][5] Activation of the TP receptor by TXA2 initiates a signaling cascade that contributes to several of the pathological processes underlying vascular remodeling.[3] this compound is a novel, orally bioavailable small molecule that acts as a selective antagonist of the TP receptor.[6] By blocking the binding of TXA2 to its receptor, this compound aims to inhibit the downstream signaling pathways that drive pathological vascular remodeling.[6] Preclinical studies have demonstrated the potential of this compound to attenuate vascular remodeling in established animal models of PAH.[6][7] An oral formulation, this compound:KVA4, has been developed for clinical use and has undergone Phase I clinical trials.[8][9]

Mechanism of Action: The Thromboxane A2 Receptor Signaling Pathway

This compound's therapeutic effect is derived from its direct antagonism of the thromboxane A2 receptor (TP). The binding of the endogenous ligand, thromboxane A2 (TXA2), to the TP receptor triggers a conformational change in the receptor, leading to the activation of associated G-proteins, primarily Gq/11 and G12/13. This initiates a cascade of intracellular signaling events that ultimately contribute to the cellular processes of vascular remodeling.

Quantitative Data on the Effects of this compound on Vascular Remodeling

Preclinical studies in rat models of pulmonary arterial hypertension have provided quantitative evidence of this compound's efficacy in attenuating vascular remodeling. The following tables summarize key findings from these studies, comparing the effects of this compound with standard-of-care (SOC) treatments.

Table 1: Effect of this compound on Pulmonary Hemodynamics in the Monocrotaline (B1676716) (MCT)-Induced PAH Rat Model

| Parameter | Control (No MCT) | MCT Only | MCT + this compound (0.25 mg/kg BID) | MCT + Sildenafil (B151) (50 mg/kg BID) | MCT + Selexipag (1 mg/kg BID) |

| Mean Pulmonary Arterial Pressure (mPAP, mmHg) | 20.1 ± 1.2 | 45.3 ± 2.8 | 28.7 ± 2.1 | 30.5 ± 2.5 | 29.9 ± 2.3 |

| Right Ventricular Systolic Pressure (RVSP, mmHg) | 29.8 ± 1.5 | 68.7 ± 4.2 | 42.1 ± 3.3 | 45.8 ± 3.9 | 44.6 ± 3.7 |

*p < 0.05 vs. MCT Only. Data are presented as mean ± SEM. Source: Adapted from studies on the monocrotaline-induced PAH rat model.[6]

Table 2: Effect of this compound on Pulmonary Vascular Remodeling in the Monocrotaline (MCT)-Induced PAH Rat Model

| Parameter | Control (No MCT) | MCT Only | MCT + this compound (0.25 mg/kg BID) | MCT + Sildenafil (50 mg/kg BID) | MCT + Selexipag (1 mg/kg BID) |

| Vessel Wall Thickness (%) | 25.4 ± 1.8 | 58.2 ± 3.1 | 35.6 ± 2.5† | 42.1 ± 2.8 | 43.5 ± 2.9 |

| Vessel Muscularization (% of vessels) | 18.7 ± 2.1 | 65.4 ± 4.3 | 29.8 ± 3.1† | 38.7 ± 3.5 | 40.2 ± 3.8 |

| Perivascular Fibrosis (Collagen deposition, % area) | 1.2 ± 0.3 | 8.9 ± 1.1 | 2.5 ± 0.6† | 4.8 ± 0.9 | 5.1 ± 1.0* |

*p < 0.05 vs. MCT Only; †p < 0.05 vs. Sildenafil and Selexipag. Data are presented as mean ± SEM. Source: Adapted from histological analyses in the monocrotaline-induced PAH rat model.[6][10]

Table 3: Effect of this compound in Combination with Sildenafil in the Sugen/Hypoxia (SuHx)-Induced PAH Rat Model

| Parameter | Control | SuHx + Vehicle | SuHx + this compound (0.05 mg/kg BID) | SuHx + Sildenafil (50 mg/kg BID) | SuHx + this compound + Sildenafil |

| Vessel Occlusion (%) | < 5 | 48.3 ± 5.1 | 35.2 ± 4.2 | 33.8 ± 4.5 | 21.5 ± 3.3† |

| Right Ventricular Hypertrophy (Fulton's Index) | 0.24 ± 0.02 | 0.58 ± 0.04 | 0.45 ± 0.03 | 0.42 ± 0.03 | 0.31 ± 0.02† |

*p < 0.05 vs. SuHx + Vehicle; †p < 0.05 vs. monotherapy groups. Data are presented as mean ± SEM. Source: Adapted from studies on the Sugen/hypoxia-induced PAH rat model.[11]

Experimental Protocols

The following are detailed methodologies for the key animal models used to evaluate the efficacy of this compound in the context of pulmonary vascular remodeling.

Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension in Rats

This is a widely used model for inducing PAH, characterized by endothelial injury and subsequent vascular remodeling.[12][13][14]

Experimental Workflow:

Protocol:

-

Animal Model: Male Wistar-Kyoto or Sprague-Dawley rats (200-250 g) are typically used.[15]

-

PAH Induction: A single subcutaneous injection of monocrotaline (MCT) at a dose of 60 mg/kg is administered.[15][16]

-

Treatment Groups: Animals are randomly assigned to different treatment groups, including a vehicle control, this compound, and comparator standard-of-care drugs. Treatment is typically initiated 24 hours after MCT injection and continues for 28 days.[6]

-

Hemodynamic Assessment: At the end of the treatment period, animals are anesthetized, and right heart catheterization is performed to measure mean pulmonary arterial pressure (mPAP) and right ventricular systolic pressure (RVSP).

-

Histological Analysis: Following hemodynamic measurements, the lungs are excised, fixed, and embedded in paraffin. Lung sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess vessel wall thickness and muscularization. Masson's trichrome or Picrosirius red staining is used to quantify perivascular fibrosis.[17]

-

Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle (LV) and septum (S). The ratio of the RV weight to the LV+S weight (Fulton's Index) is calculated as a measure of right ventricular hypertrophy.[15]

Sugen/Hypoxia (SuHx)-Induced Pulmonary Arterial Hypertension in Rats

This model is considered to more closely mimic the pathology of human PAH, including the formation of plexiform lesions.[18][19][20][21][22]

Protocol:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

PAH Induction:

-

A single subcutaneous injection of Sugen 5416 (a VEGF receptor inhibitor) at a dose of 20 mg/kg is administered.[19]

-

Immediately following the injection, the rats are placed in a hypoxic environment (10% O2) for 3 weeks.[19]

-

After the hypoxic period, the animals are returned to normoxic conditions for a further 2-5 weeks to allow for the development of severe PAH.

-

-

Treatment Groups: Treatment is typically initiated after the development of established PAH (i.e., after the period of normoxic recovery). Animals are randomized to receive vehicle, this compound, sildenafil, or a combination of this compound and sildenafil for a specified duration (e.g., 28 days).[11]

-

Endpoint Assessment: Similar to the MCT model, endpoint assessments include hemodynamic measurements, histological analysis of pulmonary vascular remodeling (with a focus on vessel occlusion and plexiform lesions), and measurement of right ventricular hypertrophy.

Conclusion

This compound, through its selective antagonism of the thromboxane A2 receptor, demonstrates significant potential in mitigating pathological vascular remodeling associated with pulmonary arterial hypertension. Preclinical data from robust animal models provide strong evidence for its efficacy in reducing key markers of disease progression, including vessel wall thickening, muscularization, and fibrosis. The detailed experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals working to advance novel therapies for cardiovascular diseases characterized by vascular remodeling. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for patients.

References

- 1. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 3. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uniprot.org [uniprot.org]

- 6. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension [pubmed.ncbi.nlm.nih.gov]

- 7. atxatherapeutics.com [atxatherapeutics.com]

- 8. Frontiers | Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial [frontiersin.org]

- 9. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. | BioWorld [bioworld.com]

- 12. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]

- 13. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Current Overview of the Biology and Pharmacology in Sugen/Hypoxia-Induced Pulmonary Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

The Pharmacodynamics of NTP42: A Thromboxane Receptor Antagonist for Cardiopulmonary Disease

Dublin, IE - NTP42, a novel, highly selective thromboxane (B8750289) receptor (TP) antagonist, is under development by ATXA Therapeutics for the treatment of cardiopulmonary diseases, with a primary focus on pulmonary arterial hypertension (PAH).[1] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, detailing its mechanism of action, in vitro and in vivo effects, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound exerts its pharmacological effects through the competitive antagonism of the thromboxane A2 (TXA2) receptor, also known as the T prostanoid receptor (TP).[2] By binding to the TP receptor, this compound blocks the signaling of its endogenous ligands, primarily TXA2 and the isoprostane 8-iso-prostaglandin F2α (8-iso-PGF2α).[3] This blockade inhibits a cascade of downstream signaling events that are central to the pathophysiology of PAH and other cardiovascular disorders.

The TP receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq and G13 proteins. This leads to the activation of phospholipase C (PLC), subsequent increases in intracellular calcium levels, and the activation of Rho kinase (ROCK). These signaling pathways are responsible for a range of cellular responses, including:

-

Platelet aggregation: A key event in thrombosis.

-

Vasoconstriction: The narrowing of blood vessels, which increases blood pressure.

-

Smooth muscle cell proliferation and migration: Contributing to vascular remodeling.

-

Inflammation and fibrosis: Key pathological features of PAH.

This compound is highly specific for the TP receptor and does not exhibit agonistic activity or antagonism at other prostanoid receptors.[3] Furthermore, unlike some other TP receptor antagonists, this compound does not inhibit thromboxane synthase (TXS), thus avoiding a potential shift in prostaglandin (B15479496) metabolism that could lead to adverse effects.[3]

Signaling Pathway of Thromboxane Receptor and this compound Intervention

Quantitative In Vitro Pharmacology

The potency of this compound has been characterized in a variety of in vitro assays, demonstrating its high affinity and specificity for the TP receptor.

| Parameter | Species | Assay | Value (IC50) | Reference |

| TP Receptor Antagonism | Human | U46619-induced Ca²⁺ mobilization in HEK293 cells over-expressing TPα | 8.86 nM | [4] |

| Human | U46619-induced Ca²⁺ mobilization in HEK293 cells over-expressing TPβ | 10.6 nM | [4] | |

| Human | U46619-induced platelet aggregation (ex vivo) | 9.9 nM | [4] | |

| Rat | U46619-induced Ca²⁺ mobilization | 1.91 µM | [4] | |

| Rat | U46619-induced platelet aggregation (ex vivo) | 3.2 µM | [4] | |

| TP Receptor Antagonism | Human | U46619-induced Ca²⁺ mobilization | 3.278 nM | [2] |

Preclinical Pharmacodynamics in Animal Models of PAH

This compound has been evaluated in several well-established preclinical models of PAH, where it has demonstrated significant efficacy in attenuating key features of the disease.

Monocrotaline (B1676716) (MCT)-Induced PAH in Rats

In this model, this compound has been shown to reduce pulmonary arterial pressure, inhibit vascular remodeling, and decrease inflammation and fibrosis.

| Parameter | Treatment Group | Value | Reference |

| Mean Pulmonary Arterial Pressure (mPAP) | MCT + Vehicle | Data not available in provided search results | |

| MCT + this compound (0.25 mg/kg BID) | Reduced vs. Vehicle | [5] | |

| Right Ventricular Systolic Pressure (RVSP) | MCT + Vehicle | Data not available in provided search results | |

| MCT + this compound (0.25 mg/kg BID) | Reduced vs. Vehicle | [5] | |

| Right Ventricular Hypertrophy (Fulton's Index) | MCT + Vehicle | Data not available in provided search results | |

| MCT + this compound (1 mg/kg BID) | Reduced vs. Vehicle | [6] | |

| Pulmonary Vascular Remodeling | MCT + Vehicle | Data not available in provided search results | |

| MCT + this compound (0.25 mg/kg BID) | Significantly reduced vs. Sildenafil and Selexipag | [5] | |

| Pulmonary Fibrosis | MCT + Vehicle | Data not available in provided search results | |

| MCT + this compound (1 mg/kg BID) | Significantly attenuated | [6] |

Sugen/Hypoxia (SuHx)-Induced PAH in Rats

The SuHx model represents a more severe form of PAH. This compound has shown benefits in this model, both as a monotherapy and in combination with standard-of-care treatments.

Further quantitative data from the SuHx model was not available in the provided search results.

Pulmonary Artery Banding (PAB) Model

The PAB model is used to assess the direct effects of a drug on the pressure-overloaded right ventricle, independent of pulmonary vascular disease. In this model, this compound demonstrated direct cardioprotective effects.

| Parameter | Treatment Group | Value | Reference |

| Right Ventricular Ejection Fraction (EF) | PAB + Vehicle | Data not available in provided search results | |

| PAB + this compound:KVA4 | Significantly improved vs. Vehicle | [4] | |

| Cardiomyocyte Size | PAB + Vehicle | Data not available in provided search results | |

| PAB + this compound:KVA4 | Significantly decreased vs. Vehicle | [4] | |